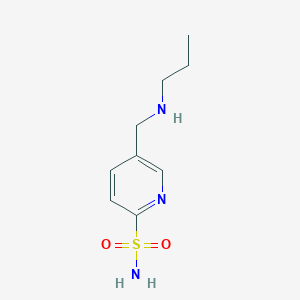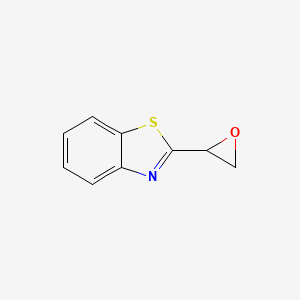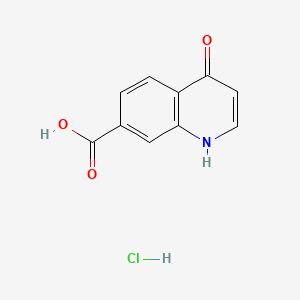
4-Oxo-1,4-dihydroquinoline-7-carboxylicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-1,4-dihydroquinoline-7-carboxylic acid hydrochloride is a chemical compound with significant relevance in medicinal chemistry. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its potential therapeutic applications, particularly in the development of antimicrobial agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-1,4-dihydroquinoline-7-carboxylic acid hydrochloride typically involves the reaction of anthranilic acid derivatives. One common method includes the acylation of 4,5-dimethoxy-methylanthranilate using methyl malonyl chloride in the presence of triethylamine, followed by heterocyclization under base-catalyzed ester condensation . Another method involves the use of catalytic amounts of sodium iodide and heating the reaction mixture at reflux temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalable and efficient methodologies developed for similar quinoline derivatives can be adapted for large-scale production. These methods often involve multi-step synthesis, flow chemistry, and metal-catalyzed reactions .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-1,4-dihydroquinoline-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen and carboxylic acid positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
The major products formed from these reactions include quinoline N-oxides, hydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
4-Oxo-1,4-dihydroquinoline-7-carboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-oxo-1,4-dihydroquinoline-7-carboxylic acid hydrochloride involves the inhibition of bacterial DNA synthesis. This is achieved by blocking the subunit A of the DNA gyrase enzyme, which is essential for DNA replication, transcription, and repair. Additionally, the compound affects the bacterial cell wall, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: A well-known quinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV.
Norfloxacin: Another quinolone antibiotic with similar mechanisms of action.
Trovafloxacin: A quinolone antibiotic with a broader spectrum of activity.
Uniqueness
4-Oxo-1,4-dihydroquinoline-7-carboxylic acid hydrochloride is unique due to its specific structural features, which allow for targeted modifications at various positions on the quinoline nucleus. This flexibility makes it a valuable scaffold for the development of new therapeutic agents with improved efficacy and reduced resistance .
Properties
Molecular Formula |
C10H8ClNO3 |
|---|---|
Molecular Weight |
225.63 g/mol |
IUPAC Name |
4-oxo-1H-quinoline-7-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H7NO3.ClH/c12-9-3-4-11-8-5-6(10(13)14)1-2-7(8)9;/h1-5H,(H,11,12)(H,13,14);1H |
InChI Key |
MPTHSBQANUVKKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC=CC2=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


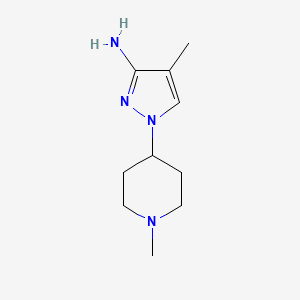
![3-[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutyl]propanoicacid](/img/structure/B15324905.png)


![2-chloro-N-[(4-chlorophenyl)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B15324929.png)
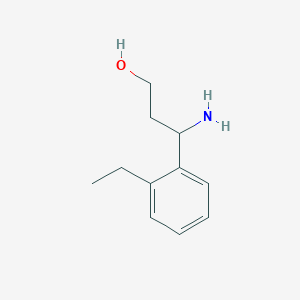
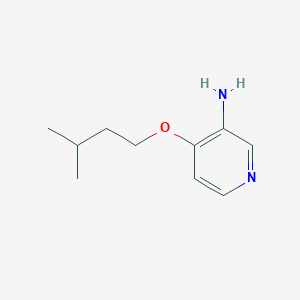

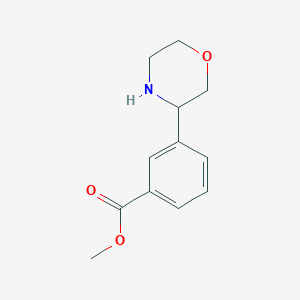
![3-(4-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione](/img/structure/B15324978.png)

